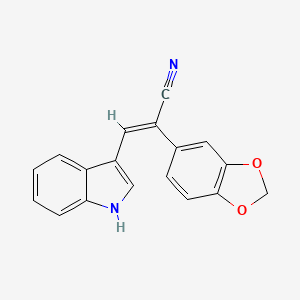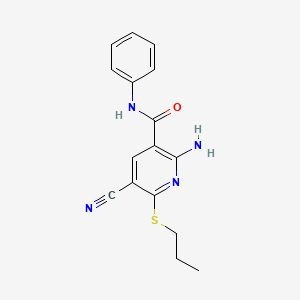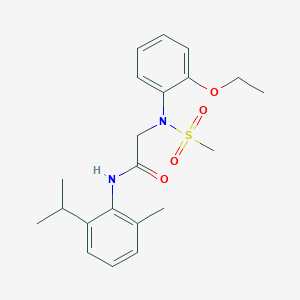
8-quinolinyl 4-bromo-3-nitrobenzoate
Overview
Description
8-quinolinyl 4-bromo-3-nitrobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is a derivative of 8-hydroxyquinoline, which is a well-known bioactive molecule that exhibits a range of biological activities. The synthesis of 8-quinolinyl 4-bromo-3-nitrobenzoate has been achieved using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 8-quinolinyl 4-bromo-3-nitrobenzoate is not fully understood. However, it has been suggested that this compound may exert its biological effects by interacting with cellular targets such as enzymes and receptors. It may also act as a free radical scavenger, thereby protecting cells against oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 8-quinolinyl 4-bromo-3-nitrobenzoate exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, indicating its potential as an antimicrobial agent. It has also been shown to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent. Additionally, it has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
The use of 8-quinolinyl 4-bromo-3-nitrobenzoate in lab experiments offers several advantages. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits a range of biological activities, making it a versatile tool for investigating various cellular processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
The potential applications of 8-quinolinyl 4-bromo-3-nitrobenzoate in scientific research are vast, and there are several future directions that could be pursued. One potential direction is the development of new drugs based on the structure of this compound. Another direction is the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 8-quinolinyl 4-bromo-3-nitrobenzoate is a promising compound that has gained significant attention in the field of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and discussed. Further research is needed to fully understand the potential applications of this compound in various fields.
Scientific Research Applications
The potential applications of 8-quinolinyl 4-bromo-3-nitrobenzoate in scientific research are vast. This compound has been shown to exhibit antimicrobial, antitumor, and antioxidant activities, making it a promising candidate for the development of new drugs. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
quinolin-8-yl 4-bromo-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O4/c17-12-7-6-11(9-13(12)19(21)22)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEJKDVAMAOGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolyl 4-bromo-3-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4763904.png)


![N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4763922.png)

![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4763939.png)
![1-(difluoromethyl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4763947.png)
![1-(2-chlorobenzyl)-4-({1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperazine](/img/structure/B4763967.png)
![4-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4763979.png)
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4763982.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4764002.png)
![N-[3-(anilinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B4764006.png)
![2,5-dichloro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B4764009.png)
![2-[(5-bromo-2-thienyl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4764022.png)